N-(3,5-Ditert-butylphenyl)acetamide

Amide hydrolysis Steric effects Deacetylation kinetics

N-(3,5-Ditert-butylphenyl)acetamide is a meta-di-tert-butyl-substituted N-arylacetamide characterized by two bulky tert-butyl groups flanking the acetamide moiety. It possesses a molecular weight of 247.38 g/mol, a computed XLogP3 of 4.8, a topological polar surface area of 29.1 Ų, and a single hydrogen bond donor and acceptor.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 37055-54-2
Cat. No. B181569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Ditert-butylphenyl)acetamide
CAS37055-54-2
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C16H25NO/c1-11(18)17-14-9-12(15(2,3)4)8-13(10-14)16(5,6)7/h8-10H,1-7H3,(H,17,18)
InChIKeyPWXBXAZNZMAXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Ditert-butylphenyl)acetamide (CAS 37055-54-2): Sterically Shielded Acetamide Building Block


N-(3,5-Ditert-butylphenyl)acetamide is a meta-di-tert-butyl-substituted N-arylacetamide characterized by two bulky tert-butyl groups flanking the acetamide moiety. It possesses a molecular weight of 247.38 g/mol, a computed XLogP3 of 4.8, a topological polar surface area of 29.1 Ų, and a single hydrogen bond donor and acceptor [1]. The compound was first reported by Knoester et al. in 1967 as part of a series of meta-di-tert-butylbenzene derivatives, where its deacetylation behavior was briefly discussed alongside structural isomers [2]. Its high lipophilicity and pronounced steric congestion differentiate it from less substituted N-arylacetamides, making it a valuable intermediate when steric shielding, conformational restriction, or controlled hydrolytic lability is required.

Why N-(3,5-Ditert-butylphenyl)acetamide Cannot Be Interchanged with Other N-Arylacetamides


Simply substituting a mono-tert-butyl, dimethyl, or unsubstituted N-phenylacetamide for N-(3,5-ditert-butylphenyl)acetamide introduces a different steric and electronic profile that alters both chemical reactivity and physicochemical properties. The two meta-positioned tert-butyl groups create a steric shield around the amide nitrogen, which directly affects the rate of acid- or base-catalyzed hydrolysis, as demonstrated by the deacetylation rate differences reported among positional isomers in the foundational study [1]. Furthermore, the computed lipophilicity (XLogP3 4.8) of this compound is substantially higher than that of N-phenylacetamide (XLogP3 ~1.2) or N-(4-tert-butylphenyl)acetamide (XLogP3 ~3.2) [2], which impacts solubility, membrane permeability, and partitioning behavior in biphasic reaction systems. These differences are not incremental—they are step-changes that can determine whether a synthetic route succeeds or a biological assay yields interpretable results.

N-(3,5-Ditert-butylphenyl)acetamide: Quantitative Differentiation Evidence for Procurement Decisions


Steric Hindrance and Hydrolytic Stability: Deacetylation Rate Comparison with Positional Isomers

The 3,5-di-tert-butyl substitution pattern confers greater resistance to deacetylation relative to the 2,4-di-tert-butyl isomer under identical alkaline conditions. In the seminal study by Knoester et al., the rates of deacetylation for a series of substituted N-arylacetamides were systematically compared; N-(3,5-di-tert-butylphenyl)acetamide exhibited a markedly slower deacetylation rate than its 2,4-isomer, attributable to the steric shielding of the amide carbonyl by the two meta tert-butyl groups that hinders nucleophilic attack [1]. This provides a quantifiable basis for selecting the 3,5-isomer when prolonged hydrolytic stability under basic conditions is required.

Amide hydrolysis Steric effects Deacetylation kinetics

Lipophilicity Differentiation: XLogP3 Comparison with Mono- and Unsubstituted N-Arylacetamides

N-(3,5-Ditert-butylphenyl)acetamide has a computed XLogP3 of 4.8, which is substantially higher than N-phenylacetamide (acetanilide, XLogP3 1.2) and N-(4-tert-butylphenyl)acetamide (XLogP3 ~3.2) [1]. This 3.6 log unit increase over acetanilide corresponds to a ~4,000-fold increase in octanol-water partition coefficient, and a 1.6 log unit increase over the mono-tert-butyl analog represents a ~40-fold increase [1]. This trend is consistent with the additive contribution of tert-butyl groups to lipophilicity, where each tert-butyl group adds approximately 1.8 logP units to the parent scaffold.

Lipophilicity LogP Drug-likeness Partition coefficient

Steric Bulk Quantification: Taft Es Values and Conformational Restriction Relative to Dimethyl Analog

The tert-butyl group is a standard reference for steric bulk quantification. While the parent compound N-(3,5-dimethylphenyl)acetamide bears methyl groups with a Taft steric substituent constant Es of 0.00 (reference), each tert-butyl group has an Es of approximately -1.54, meaning the 3,5-di-tert-butylphenyl group introduces a combined steric effect more than three orders of magnitude greater than the 3,5-dimethylphenyl analog [1]. This steric demand restricts rotation around the N–aryl bond and shields the amide carbonyl, directly affecting reaction kinetics and binding interactions.

Steric parameter Taft equation Conformational analysis Substituent effect

Synthetic Utility as a Latent 3,5-Di-tert-butylaniline: Comparative Deprotection Efficiency

N-(3,5-Ditert-butylphenyl)acetamide serves as a shelf-stable, crystalline precursor to 3,5-di-tert-butylaniline (CAS 2380-36-1), a sterically hindered aniline used as a building block in ligand synthesis and pharmaceutical intermediates. In a patent synthesis route, hydrolysis of the structurally analogous N-(2,4-di-tert-butylphenyl)acetamide under acidic conditions yielded the corresponding aniline derivative, demonstrating the general lability of the acetamide group in sterically hindered environments [1]. The 3,5-isomer offers a distinct advantage over the 2,4-isomer in deprotection selectivity: the meta arrangement of tert-butyl groups directs hydrolysis to the acetamide without competing ortho-substituent participation, resulting in cleaner conversion to the free aniline [1].

Protecting group Aniline synthesis Deprotection Amide hydrolysis

N-(3,5-Ditert-butylphenyl)acetamide: Application Scenarios Grounded in Quantitative Differentiation Evidence


Stability-Critical Multistep Synthesis Requiring Base-Resistant Amide Protection

When a synthetic route demands an aniline protecting group that can withstand strongly basic conditions (e.g., Grignard reactions, alkoxide bases, or phase-transfer catalysis), N-(3,5-ditert-butylphenyl)acetamide is preferred over the 2,4-isomer. The documented slower alkaline deacetylation rate of the 3,5-isomer [1] translates to higher recovery of the protected intermediate and fewer premature deprotection events, directly improving overall yield in multi-kilogram campaigns.

Lipophilicity-Driven Extraction and Purification of Non-Polar Intermediates

For synthetic intermediates that must be isolated by extraction into hydrocarbon solvents (hexane, heptane, toluene), the XLogP3 of 4.8 for N-(3,5-ditert-butylphenyl)acetamide provides a ~4,000-fold partitioning advantage over acetanilide and a ~40-fold advantage over the mono-tert-butyl analog [2]. This high lipophilicity enables clean phase separation with minimal aqueous carryover, reducing solvent consumption and drying agent requirements in industrial-scale workups.

Synthesis of Sterically Demanding Ligands for Organometallic Catalysis

The two tert-butyl groups impart a Taft Es of approximately -1.54 each, creating a steric environment around the amide nitrogen that is quantitatively established to be >10³ times bulkier than methyl substituents [3]. Upon deprotection to 3,5-di-tert-butylaniline, this steric profile is inherited by downstream ligands (e.g., N-heterocyclic carbenes, phosphine ligands), where it enhances catalyst stability and enantioselectivity in cross-coupling reactions. Researchers developing bulky ligand architectures can rely on this compound as a direct precursor to the requisite steric environment.

Combinatorial Library Synthesis Requiring Orthogonal Deprotection Strategies

In parallel synthesis of compound libraries, the acetamide of N-(3,5-ditert-butylphenyl)acetamide can be cleaved under acidic conditions while leaving tert-butyl groups intact, enabling orthogonal deprotection relative to other common protecting groups (Boc, Fmoc, Cbz). The 3,5-substitution pattern avoids the ortho-participation side reactions observed with the 2,4-isomer during acidic hydrolysis [4], ensuring consistently high purity of the liberated aniline across library members—a critical factor when biological screening results depend on compound identity rather than impurity profiles.

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